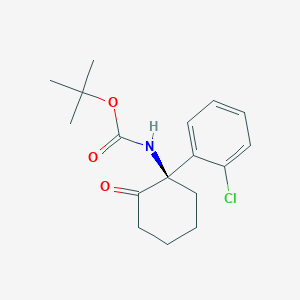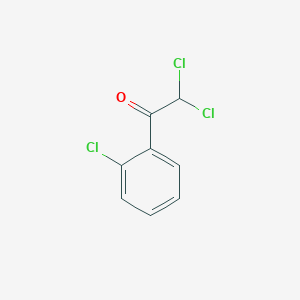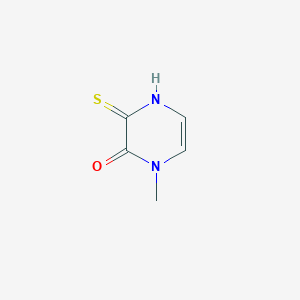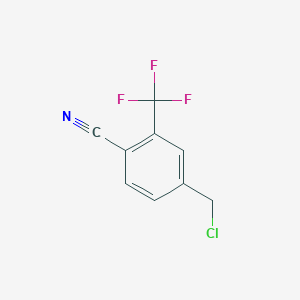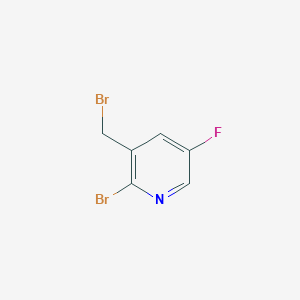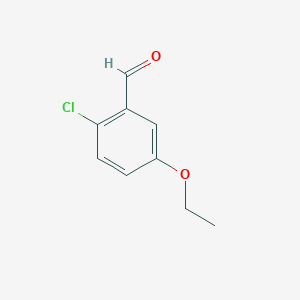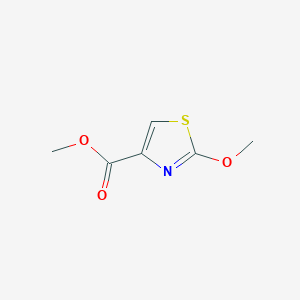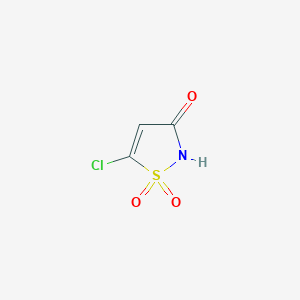
5-Chloro-1,1-dioxo-isothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,1-dioxo-isothiazol-3-one is a chemical compound belonging to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial and consumer products. The compound’s structure consists of a five-membered ring containing both sulfur and nitrogen atoms, with a chlorine atom and two oxygen atoms attached, making it a versatile molecule in chemical synthesis and applications .
Méthodes De Préparation
The synthesis of 5-Chloro-1,1-dioxo-isothiazol-3-one typically involves the cyclization of amides derived from carboxylic acid precursors. One common method starts with the preparation of 3-mercaptopropanamides from acrylic acid, followed by ring-closure through chlorination or oxidation . Industrial production methods often utilize readily available and cost-effective raw materials to ensure scalability and economic feasibility .
Analyse Des Réactions Chimiques
5-Chloro-1,1-dioxo-isothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Chloro-1,1-dioxo-isothiazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s antimicrobial properties make it valuable in studying microbial inhibition and resistance mechanisms.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent in medical devices and formulations.
Mécanisme D'action
The antimicrobial activity of 5-Chloro-1,1-dioxo-isothiazol-3-one is attributed to its ability to inhibit essential enzymes in microorganisms. The compound targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting the enzyme’s function. This inhibition leads to the death of the microorganism, making it an effective biocide .
Comparaison Avec Des Composés Similaires
5-Chloro-1,1-dioxo-isothiazol-3-one is part of the isothiazolinone family, which includes several other compounds with similar structures and properties:
Methylisothiazolinone (MI): Known for its use in personal care products.
Chloromethylisothiazolinone (CMI): Often used in combination with MI as a preservative.
Benzisothiazolinone (BIT): Commonly used in industrial applications.
Octylisothiazolinone (OIT): Used in paints and coatings for its antifouling properties.
Compared to these compounds, this compound is unique due to its specific chlorine substitution, which can influence its reactivity and antimicrobial efficacy .
Propriétés
Formule moléculaire |
C3H2ClNO3S |
|---|---|
Poids moléculaire |
167.57 g/mol |
Nom IUPAC |
5-chloro-1,1-dioxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C3H2ClNO3S/c4-2-1-3(6)5-9(2,7)8/h1H,(H,5,6) |
Clé InChI |
BFKRJHSJQOKLOE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(S(=O)(=O)NC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
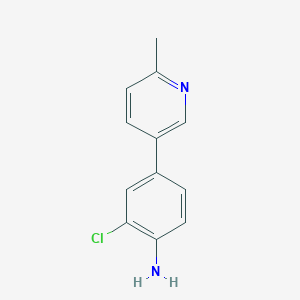
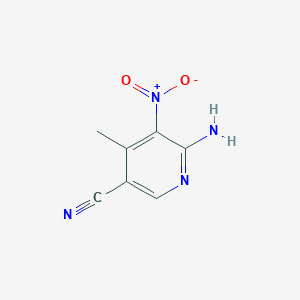

![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
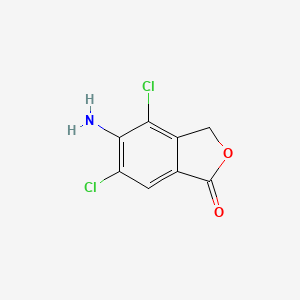
![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)
